molecular formula C16H11N3O B2745935 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile CAS No. 1801207-54-4

2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile

Cat. No.: B2745935
CAS No.: 1801207-54-4
M. Wt: 261.284
InChI Key: VOTZJXQOIGBCIE-UHFFFAOYSA-N
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Description

2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile is a complex organic compound featuring an indole moiety linked to a phenylacetonitrile group

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and the initiation of DNA replication.

Mode of Action

Inhibition often occurs by binding to the active site of the enzyme or inducing a conformational change that reduces the enzyme’s activity .

Biochemical Pathways

The inhibition of CDK2 can affect the cell cycle, particularly the transition from G1 to S phase. This can lead to cell cycle arrest, preventing the cell from replicating its DNA and dividing. The downstream effects can include reduced proliferation of cells and potential induction of apoptosis .

Pharmacokinetics

The compound’s molecular weight, polar surface area, and logp value suggest it may have reasonable bioavailability . These properties can influence absorption, distribution, metabolism, and excretion, all of which impact the compound’s bioavailability and efficacy .

Result of Action

By inhibiting CDK2 and affecting the cell cycle, the compound could potentially reduce cell proliferation and induce apoptosis . This could be particularly relevant in the context of cancer cells, which often exhibit uncontrolled proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile typically involves the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-aminobenzyl cyanide. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process might involve crystallization or chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of novel compounds.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as a precursor for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable and reactive nature.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetamide
  • 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}propionitrile

Uniqueness

Compared to similar compounds, 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile is unique due to its specific nitrile group, which offers distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic organic chemistry and a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-[(2-oxo-1H-indol-3-ylidene)amino]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c17-10-9-11-5-7-12(8-6-11)18-15-13-3-1-2-4-14(13)19-16(15)20/h1-8H,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTZJXQOIGBCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)CC#N)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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